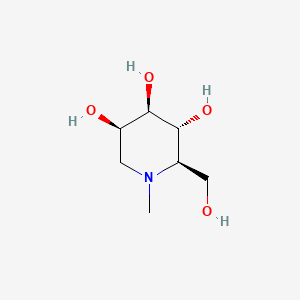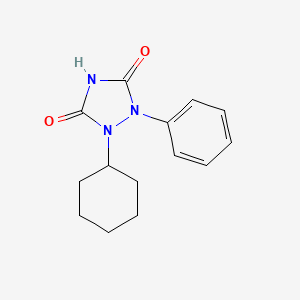
Bicarbamimide, N-cyclohexyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicarbamimide, N-cyclohexyl-2-phenyl- is an organic compound with the molecular formula C14H17N3O2 It is known for its unique structure, which includes a cyclohexyl group and a phenyl group attached to a bicarbamimide core
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicarbamimide, N-cyclohexyl-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of N-cyclohexyl-2-bromomaleimide with phenyl isocyanate. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Bicarbamimide, N-cyclohexyl-2-phenyl- may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicarbamimide, N-cyclohexyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bicarbamimide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bicarbamimide group.
Scientific Research Applications
Bicarbamimide, N-cyclohexyl-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Bicarbamimide, N-cyclohexyl-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-bromomaleimide: Shares the cyclohexyl group but differs in the presence of a bromine atom.
Phenyl isocyanate: Contains the phenyl group but lacks the bicarbamimide structure.
N-cyclohexylmaleimide: Similar structure but without the phenyl group.
Uniqueness
Bicarbamimide, N-cyclohexyl-2-phenyl- is unique due to its combination of a cyclohexyl group and a phenyl group attached to a bicarbamimide core. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
3657-61-2 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-cyclohexyl-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C14H17N3O2/c18-13-15-14(19)17(12-9-5-2-6-10-12)16(13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,18,19) |
InChI Key |
BQRGAIBZOJHBDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)NC(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




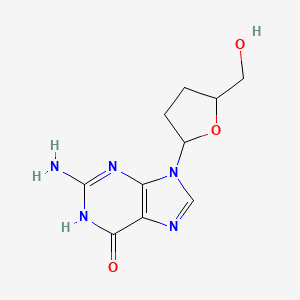
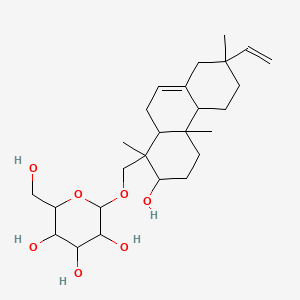
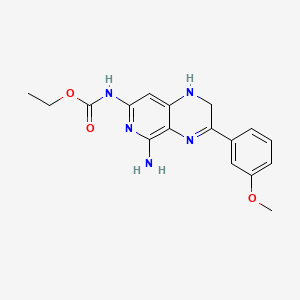
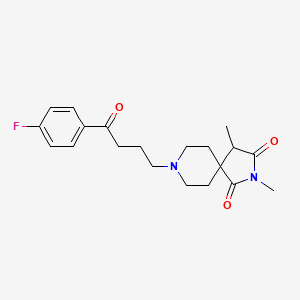

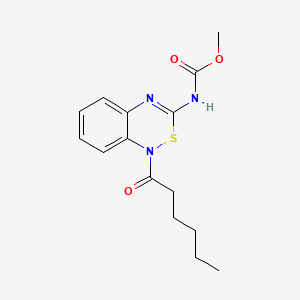
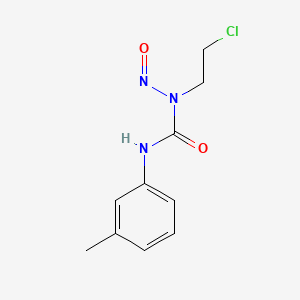
![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
